[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Catalog No.
S1784544
CAS No.
1320363-47-0
M.F
C24H23NO2
M. Wt
357.453
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmet...

CAS Number

1320363-47-0

Product Name

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C24H23NO2

Molecular Weight

357.453

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3

InChI Key

LLFBQQHYZJTRAS-UHFFFAOYSA-N

SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O

Synonyms

(1-(4-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)-methanone

The compound [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic organic molecule characterized by its complex structure, which includes an indole moiety linked to a naphthalene group through a methanone functional group. This compound is notable for its potential biological activities and is part of a broader class of compounds that exhibit various pharmacological effects.

4-OH-JWH-018 itself likely has no direct pharmacological activity. As a metabolite, it serves as an indicator of JWH-018 exposure. JWH-018 binds to cannabinoid receptors, particularly CB1 receptors in the central nervous system, mimicking the effects of THC (tetrahydrocannabinol), the psychoactive component of cannabis []. This binding produces psychoactive effects like euphoria, relaxation, and altered perception.

(±)-JWH 018 N-(4-hydroxypentyl) metabolite is a crucial compound in studying the metabolism of synthetic cannabinoids (SCs). These man-made substances mimic the psychoactive effects of THC, the main intoxicating component of cannabis. JWH-018 is a specific type of SC that has been linked to adverse health effects and is often found in unregulated products like "Spice." ()

  • Understanding Cannabinoid Metabolism

    The (±)-JWH 018 N-(4-hydroxypentyl) metabolite is the primary product formed when the body breaks down JWH-018. By studying this metabolite, researchers can gain insights into the body's processing of synthetic cannabinoids. This knowledge can be valuable in assessing the potential toxicity and pharmacological effects of these substances. ()

  • Detection in Biological Samples

    Since the (±)-JWH 018 N-(4-hydroxypentyl) metabolite is the major breakdown product of JWH-018, it is a target analyte in forensic toxicology. Detecting this metabolite in urine or blood can indicate recent use of JWH-018. This information is helpful in law enforcement investigations and clinical settings where monitoring drug use is necessary. ()

  • Development of Diagnostic Tools

    Research on the (±)-JWH 018 N-(4-hydroxypentyl) metabolite can aid in developing specific and sensitive assays to identify SC use. These assays can be immunoassays or chromatography-mass spectrometry techniques designed to detect the metabolite in biological samples. Improved diagnostic tools can help in better understanding the scope of synthetic cannabinoid use and its potential health consequences. ()

Involving this compound primarily include substitution and addition reactions typical of indole and naphthalene derivatives. The presence of the hydroxyl group on the pentyl chain can participate in hydrogen bonding, influencing reactivity and stability. Additionally, the carbonyl group in the methanone can undergo nucleophilic attacks, leading to various derivatives depending on the reaction conditions and reagents used.

Biologically, compounds similar to [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone are often studied for their potential therapeutic effects. Research suggests that such compounds may exhibit anti-inflammatory, analgesic, or anticancer properties. The specific biological activity of this compound can be predicted using computational methods that analyze structure-activity relationships, which correlate molecular structure with biological function .

Synthesis of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone typically involves multi-step organic reactions:

  • Formation of the Indole Ring: Starting from appropriate precursors, the indole structure can be synthesized through cyclization reactions.
  • Naphthalene Attachment: The naphthalene moiety can be introduced via Friedel-Crafts acylation or similar electrophilic aromatic substitution methods.
  • Final Coupling: The final step involves linking the indole and naphthalene components through a methanone bridge, often facilitated by coupling agents or catalysts.

The exact conditions and reagents will vary based on the desired yield and purity of the final product.

The applications of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone are primarily in medicinal chemistry and pharmacology. Its potential use as a therapeutic agent could extend to:

  • Anti-cancer treatments: Due to its structural similarity to known anticancer agents.
  • Neuropharmacology: Investigating its effects on neurotransmitter systems.
  • Inflammatory diseases: Exploring its anti-inflammatory properties.

Interaction studies for this compound can involve assessing its binding affinity to various biological targets, including receptors and enzymes. Techniques such as molecular docking simulations and in vitro assays are commonly employed to evaluate how well the compound interacts with specific proteins or pathways associated with disease processes . These studies help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone, allowing for comparative analysis:

Compound NameStructureNotable Biological Activity
1-(4-Hydroxybutyl)indoleIndole derivative with shorter alkyl chainPotential anti-inflammatory effects
2-MethylindoleSimplified indole structureAnticancer properties
NaphthalenesulfonamideNaphthalene derivativeAntimicrobial activity

These compounds highlight unique aspects such as variations in alkyl chain length or functional groups that can significantly influence their biological activity and pharmacological profiles.

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Dates

Modify: 2024-04-14
1.Aung, M.M.,Griffin, G.,Huffman, J.W., et al. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence 60, 133-140 (2000).

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